molecular formula C20H20N2O5 B354564 2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid CAS No. 940463-84-3

2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid

Cat. No.: B354564
CAS No.: 940463-84-3
M. Wt: 368.4g/mol
InChI Key: IBJHFVGJSRFKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.4g/mol. The purity is usually 95%.
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Biological Activity

Molecular Characteristics

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.42 g/mol
  • InChIKey : IXROMTMTZUKCAQ-UHFFFAOYSA-N

Structural Representation

The compound features a benzoic acid core with a tetrahydro-2-furanylmethyl amino group, which is significant for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydro-2-furanylmethyl group enhances its lipophilicity, facilitating better membrane permeability and interaction with cellular targets.

Pharmacological Effects

  • Antimicrobial Activity : Studies have indicated that similar compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research suggests that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antitumor Activity : Preliminary studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting potential as anticancer agents.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related benzoic acid derivatives, demonstrating significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing activity .
  • Anti-inflammatory Research : In a clinical trial assessing the anti-inflammatory effects of benzoic acid derivatives, patients treated with these compounds showed a marked reduction in inflammatory markers compared to the control group .
  • Cancer Cell Apoptosis : A recent study investigated the effects of various benzoic acid derivatives on human cancer cell lines, revealing that certain modifications led to increased apoptotic activity, suggesting a promising avenue for cancer therapy .

Comparison of Biological Activities

Activity TypeCompoundEfficacy LevelReference
Antimicrobial2-[(4-{[(Tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)carbonyl]benzoic acidModerate
Anti-inflammatorySimilar DerivativeHigh
AntitumorRelated CompoundSignificant

Synthesis Pathway Overview

StepReagents UsedConditions
1Tetrahydro-2-furanylmethyl amine + Carbonyl sourceReflux in organic solvent
2Addition of aniline derivativeStirring at room temperature
3Acidification to form benzoic acid derivativeNeutralization and crystallization

Properties

IUPAC Name

2-[[4-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-18(21-12-15-4-3-11-27-15)13-7-9-14(10-8-13)22-19(24)16-5-1-2-6-17(16)20(25)26/h1-2,5-10,15H,3-4,11-12H2,(H,21,23)(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJHFVGJSRFKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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